molecular formula C9H11N3 B3138713 4-Amino-3-ethylamino-benzonitrile CAS No. 467235-09-2

4-Amino-3-ethylamino-benzonitrile

Cat. No. B3138713
CAS RN: 467235-09-2
M. Wt: 161.2 g/mol
InChI Key: PCEBMLYZJQUZKL-UHFFFAOYSA-N
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Description

4-Amino-3-ethylamino-benzonitrile is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.21 . It is also known by its IUPAC name 3-amino-4-(ethylamino)benzonitrile .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines are known to undergo a variety of reactions. For instance, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Scientific Research Applications

One-Pot Synthesis Applications

4-Amino-3-ethylamino-benzonitrile derivatives are employed in one-pot synthesis processes to produce complex organic molecules. For instance, the synthesis of 4-amino-1,2-dihydro-3-quinolinecarboxylates demonstrates the utility of related benzonitrile compounds in generating quinoline derivatives, which are significant in pharmaceuticals and agrochemicals (Kobayashi et al., 1997).

Mechanistic Insights in Organic Reactions

Research on benzonitrile compounds elucidates the mechanisms underlying organic reactions, such as cyclotrimerization processes. The study of α-amino lithium imides derived from benzonitrile compounds sheds light on the stabilization mechanisms and reaction pathways in organic synthesis (Davies et al., 1997).

Applications in Bioconjugate Chemistry

The development of imaging agents, such as 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, showcases the application of benzonitrile derivatives in creating probes for neuroimaging, highlighting their importance in medical diagnostics and research (Garg et al., 2007).

Corrosion Inhibition

Benzonitrile derivatives also find applications in the field of materials science, particularly in corrosion inhibition. Studies demonstrate their effectiveness as corrosion inhibitors for mild steel in acidic environments, underscoring their potential in extending the lifespan of metal components (Chaouiki et al., 2018).

Safety and Hazards

While specific safety data for 4-Amino-3-ethylamino-benzonitrile is not available, safety data sheets for similar compounds like 4-Aminobenzonitrile indicate that they can be harmful if swallowed or in contact with skin .

properties

IUPAC Name

4-amino-3-(ethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEBMLYZJQUZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297344
Record name 4-Amino-3-(ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

467235-09-2
Record name 4-Amino-3-(ethylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467235-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-(ethylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Ethylamino-4-nitro-benzonitrile (0.3 g) was diluted with ethanol (5 mL) and was treated with 10% palladium on carbon (Pd/C)(0.070 g). The mixture was then shaken in a hydrogenation shaker under an atmosphere of hydrogen (40 psi) for 30 minutes. The resulting mixture was filtered through diatomaceous earth and concentrated. Silica gel chromatography using 20% ethyl acetate in hexanes as eluent gave 4-amino-3-ethylamino-benzonitrile (0.08 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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